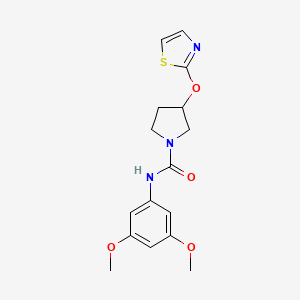
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where the thiazole ring is attached to a pre-formed pyrrolidine ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学研究应用
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures may interact with enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to the active site of enzymes or receptors.
相似化合物的比较
Similar Compounds
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine or thiazole-containing compounds.
N-(3,5-dimethoxyphenyl)pyrrolidine-1-carboxamide: Lacks the thiazole ring.
3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide: Lacks the dimethoxyphenyl group.
Uniqueness
The presence of both the thiazole ring and the dimethoxyphenyl group in this compound makes it unique, potentially offering a distinct set of biological activities and chemical reactivity compared to its analogs.
生物活性
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a thiazole and a dimethoxyphenyl group. Its structural formula can be represented as follows:
Table 1: Structural Features
| Component | Description |
|---|---|
| Pyrrolidine | Five-membered nitrogen-containing ring |
| Thiazole | Heterocyclic compound with sulfur |
| Dimethoxyphenyl | Aromatic ring with two methoxy groups |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of thiazole have shown efficacy against various viral infections.
- Anti-HIV Activity : The compound has demonstrated potential against HIV-1 with an EC50 value of approximately 3.98 μM, indicating its ability to inhibit viral replication effectively while maintaining a favorable therapeutic index (CC50/EC50) greater than 105.25 .
The mechanism by which this compound exerts its effects involves the inhibition of viral enzymes critical for replication. Specifically, it may target the reverse transcriptase enzyme in HIV, which is essential for converting viral RNA into DNA.
Case Studies and Research Findings
- Study on Antiviral Efficacy :
- Cytotoxicity Assessment :
Table 2: Summary of Biological Activities
| Activity Type | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|
| Anti-HIV | 3.98 | >400 | >105.25 |
| Anti-TMV | 58.7 | Not specified | Not specified |
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-13-7-11(8-14(9-13)22-2)18-15(20)19-5-3-12(10-19)23-16-17-4-6-24-16/h4,6-9,12H,3,5,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXLMGOLEMCLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














